molecular formula C24H32N2O2 B2528468 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide CAS No. 954047-94-0

2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide

Cat. No.: B2528468
CAS No.: 954047-94-0
M. Wt: 380.532
InChI Key: YTFDGRRDUWEXFH-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a morpholine ring and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the morpholine ring and phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents on the benzene ring or variations in the attached morpholine and phenyl groups.

Uniqueness

What sets 2,4,6-trimethyl-N-(4-(2-phenylmorpholino)butyl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-18-15-19(2)23(20(3)16-18)24(27)25-11-7-8-12-26-13-14-28-22(17-26)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDGRRDUWEXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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